4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid
Overview
Description
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is an organic compound with the molecular formula C13H17NO3 It features a pyrrolidine ring substituted with a hydroxyethyl group and a benzoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid are currently unknown. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to influence a variety of biological processes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s efficacy could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with a benzoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or tosylates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
3-(1-Hydroxyethyl)pyrrolidine: Lacks the benzoic acid moiety, which may influence its solubility and pharmacokinetic properties.
Uniqueness
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is unique due to the presence of both the hydroxyethyl group and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)11-6-7-14(8-11)12-4-2-10(3-5-12)13(16)17/h2-5,9,11,15H,6-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUAYTSKHCREKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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